molecular formula C13H17Cl2N B13470070 4-(3,4-Dichlorophenyl)-3-ethylpiperidine CAS No. 1511892-47-9

4-(3,4-Dichlorophenyl)-3-ethylpiperidine

Cat. No.: B13470070
CAS No.: 1511892-47-9
M. Wt: 258.18 g/mol
InChI Key: MYIZNZJZNBHFHX-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-3-ethylpiperidine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 3,4-dichlorophenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-3-ethylpiperidine typically involves the reaction of 3,4-dichlorophenylacetonitrile with ethylmagnesium bromide, followed by cyclization with piperidine. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:

    Step 1: Reaction of 3,4-dichlorophenylacetonitrile with ethylmagnesium bromide to form the corresponding Grignard reagent.

    Step 2: Cyclization of the Grignard reagent with piperidine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-3-ethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3,4-Dichlorophenyl)-3-ethylpiperidine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-3-ethylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dichlorophenyl)-3-methylpiperidine
  • 4-(3,4-Dichlorophenyl)-3-propylpiperidine
  • 4-(3,4-Dichlorophenyl)-3-butylpiperidine

Uniqueness

4-(3,4-Dichlorophenyl)-3-ethylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

1511892-47-9

Molecular Formula

C13H17Cl2N

Molecular Weight

258.18 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-3-ethylpiperidine

InChI

InChI=1S/C13H17Cl2N/c1-2-9-8-16-6-5-11(9)10-3-4-12(14)13(15)7-10/h3-4,7,9,11,16H,2,5-6,8H2,1H3

InChI Key

MYIZNZJZNBHFHX-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCCC1C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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